molecular formula C19H18N4O3S B2808442 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 110937-75-2

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2808442
CAS No.: 110937-75-2
M. Wt: 382.44
InChI Key: RSHUIQFZVYSPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic small molecule designed for research purposes. It features a molecular architecture that combines a benzamide moiety with a sulfonamide group linked to a 4-methylpyrimidine ring. This structure is characteristic of compounds investigated for their potential to modulate enzyme activity . Benzamide and sulfonamide pharmacophores are of significant interest in medicinal chemistry and drug discovery due to their wide range of reported biological activities . Researchers are exploring such hybrid molecules primarily for their enzyme inhibitory properties. Specifically, compounds bearing these pharmacophores have shown promising activity as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes (e.g., hCA I and hCA II) in scientific studies . The mechanism of action for sulfonamide-based inhibitors often involves binding to the active site of the target enzyme, such as the zinc ion in carbonic anhydrases, thereby disrupting its function . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. The specific biological profile, potency, and selectivity of this exact compound have not been fully characterized, and further investigation is required to elucidate its precise mechanism of action and research applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-4-3-5-15(12-13)18(24)22-16-6-8-17(9-7-16)27(25,26)23-19-20-11-10-14(2)21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHUIQFZVYSPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves a multi-step process:

  • Formation of the Sulfamoylphenyl Intermediate

      Starting Materials: 4-aminobenzenesulfonamide and 4-methylpyrimidine-2-carboxylic acid.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

      Procedure: The 4-aminobenzenesulfonamide is reacted with 4-methylpyrimidine-2-carboxylic acid to form the sulfamoylphenyl intermediate.

  • Coupling with 3-methylbenzoic Acid

      Starting Materials: The sulfamoylphenyl intermediate and 3-methylbenzoic acid.

      Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

      Procedure: The sulfamoylphenyl intermediate is coupled with 3-methylbenzoic acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the amide group can yield amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar aprotic solvents.

      Products: Substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of approximately 378.44 g/mol. The structure includes a benzamide core substituted with a methyl group and a sulfamoyl group linked to a pyrimidine derivative. Its unique structural features contribute to its biological activity.

Biological Activities

1. Anticancer Activity:
Research has indicated that compounds containing sulfamoyl groups exhibit promising anticancer properties. The presence of the 4-methylpyrimidinyl group may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that related sulfamoyl derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide could exhibit similar effects .

2. Antimicrobial Properties:
The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives are well-known for their antibacterial properties, which could be attributed to their ability to inhibit bacterial folic acid synthesis.

Research Findings:
In vitro studies have shown that sulfamoyl derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. This indicates that this compound may also possess similar antimicrobial capabilities .

Therapeutic Applications

1. Drug Development:
The unique combination of the benzamide and sulfamoyl moieties positions this compound as a candidate for drug development targeting specific diseases such as cancer and bacterial infections. The modification of existing structures can lead to enhanced efficacy and reduced side effects.

2. Structure-Activity Relationship Studies:
The exploration of structure-activity relationships (SAR) is crucial in medicinal chemistry. By modifying different substituents on the benzamide core, researchers can optimize the biological activity of this compound, leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biological pathway involved. This interaction can lead to various biological effects, depending on the target and the pathway affected.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the benzamide-sulfonamide scaffold but differ in substituents, leading to variations in properties and applications.

Substituent Variations on the Benzamide Ring

3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
  • Structure : Chloro substituent at the benzamide’s meta position instead of methyl.
  • Properties : Higher polarity due to the electronegative chlorine atom, leading to a higher melting point (175–178°C) compared to the methyl analog .
  • Applications : Enhanced binding affinity in kinase inhibition studies due to halogen interactions .
3-(Isobutyrylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
  • Structure: Isobutyrylamino group at the benzamide’s meta position.
  • Synthesis : Achieved via acylation reactions, with a yield of 75.6% .
Fluoro-Substituted Analogs (5f, 5g, 5h)
  • Examples :
    • (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) : Melting point = 236–237°C, [α]D = +10.6° .
    • (S)-3-Fluoro analog (5g) : Melting point = 201–203°C, [α]D = +9.3° .
  • Impact : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity .

Variations in the Sulfamoyl-Linked Group

N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-[(phenylmethyl)propan-2-yl-sulfamoyl]benzamide
  • Structure : Dual sulfamoyl groups with a bulky phenylmethyl-propan-2-yl substituent.
  • Properties : Reduced solubility due to steric hindrance but improved selectivity in enzyme inhibition .
JEZTC (3,4,5-Trihydroxy-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide)
  • Structure : Gallic acid-derived benzamide with a 5-methylisoxazole-sulfamoyl group.
  • Applications : Demonstrated chondroprotective effects in osteoarthritis models, attributed to the isoxazole moiety’s anti-inflammatory activity .

Hybrid Pharmacophores

Benzamide-Acetamide Hybrids (e.g., Compound 16)
  • Structure: 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide.
  • Properties : Melting point = 159–161°C; yield = 75.6%.
  • Activity : Superior urease inhibition (IC50 = 1.2 µM) due to synergistic effects of the dimethylphenyl and pyrimidine groups .
Thiadiazole-Containing Analogs (e.g., 5i)
  • Structure : Incorporates a 5-methyl-1,3,4-thiadiazole-sulfamoyl group.
  • Applications : Potent PI3Kα inhibitors with IC50 values <10 nM, attributed to thiadiazole’s electron-deficient nature .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituent (Benzamide) Sulfamoyl Group Melting Point (°C) Yield (%) Reference
3-Methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide 3-Methyl 4-Methylpyrimidin-2-yl Not reported Not reported
3-Chloro analog 3-Chloro Pyrimidin-2-yl 175–178 28
Compound 16 2,3-Dimethylphenyl 4-Methylpyrimidin-2-yl 159–161 75.6
5f 4-Fluoro 2-Oxotetrahydrofuran-3-yl 236–237 70–80

Key Findings and Implications

  • Substituent Effects : Methyl and chloro groups on the benzamide core enhance hydrophobicity and target binding, while fluorine improves metabolic stability .
  • Sulfamoyl Group Diversity : Pyrimidine and isoxazole substituents confer selectivity for kinase and anti-inflammatory targets, respectively .
  • Synthetic Feasibility : Conventional methods (e.g., acetic acid/sodium acetate medium) yield analogs with >70% efficiency, enabling scalable production .

Biological Activity

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of benzamide derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.42 g/mol
  • SMILES Notation : CC(C)CC(Nc1ccc(cc1)S(Nc1nccc(C)n1)(=O)=O)=O
  • LogP : 2.1141
  • Polar Surface Area : 83.981 Ų

Antiviral Activity

Recent studies have indicated that benzamide derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses such as HIV and Hepatitis B Virus (HBV). These effects are often attributed to their ability to enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Anticancer Potential

Benzamide derivatives have also been evaluated for their anticancer activities. Research on similar compounds has revealed that they can inhibit specific kinases involved in tumor growth and proliferation. For example, certain benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is crucial in various cancers .

Study on Antiviral Effects

In a study focusing on the antiviral effects of N-phenylbenzamide derivatives, it was found that these compounds could effectively inhibit HBV replication in vitro. The mechanism involved the upregulation of cellular factors that interfere with viral replication processes .

Anticancer Activity Assessment

A series of novel benzamide derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. One notable finding was that a specific derivative exhibited an IC50 value indicating potent inhibition of cell proliferation in RET-driven cancers. This suggests that modifications in the benzamide structure can lead to enhanced biological activity against cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
IMB-0523Anti-HBVNot specified
Compound I-8RET Kinase InhibitorIC50 = 15 nM
4-MethylumbelliferoneAntitumorNot specified

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for synthesizing 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how are critical reaction conditions controlled?

  • Methodology : Synthesis typically involves coupling sulfonamide intermediates with benzamide precursors. Key steps include:

  • Sulfonyl chloride formation from pyrimidine derivatives, followed by reaction with aminophenylbenzamide under basic conditions (e.g., NaHCO₃).
  • Microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) improves yield (up to 97%) compared to conventional reflux .
    • Critical Conditions :
  • Temperature control (<100°C) to avoid decomposition.
  • Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis.
  • Catalysts like triethylamine for efficient coupling .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals (e.g., aromatic protons at δ 7.5–8.5 ppm, sulfonamide NH at δ 11.6–12.7 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at 428.0846 for methylpyrimidinyl derivatives) .
  • X-ray Crystallography : Resolves 3D structure using software like SHELXL or ORTEP-III .
    • Purity Checks : TLC (mobile phase: EtOAc/hexane) and HPLC (C18 column, UV detection) .

Q. What spectroscopic data are characteristic of this compound, and how are they interpreted?

  • Key Data (Table) :

TechniqueObservations
¹H NMR (DMSO-d₆)δ 8.35–8.33 (pyrimidine-H), 7.94–7.68 (aromatic-H), 11.69 (sulfonamide NH)
¹³C NMRδ 168.6 (C=O), 158.7 (pyrimidine-C), 142.1 (sulfonamide-C)
IR (ATR)3462 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O)
  • Interpretation : Aromatic protons confirm benzamide core; sulfonamide NH signals indicate successful coupling .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, charge distribution, and Fukui indices for nucleophilic/electrophilic sites .
  • Example: A B3LYP/6-31G* basis set predicts reactivity at the sulfonamide sulfur and pyrimidine nitrogen .
    • Applications : Guides functionalization strategies (e.g., introducing electron-withdrawing groups to enhance stability) .

Q. What molecular docking strategies elucidate interactions with biological targets like enzymes?

  • Protocol :

  • Software : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., bacterial dihydrofolate reductase).
  • Parameters : Grid box centered on catalytic residues, 20 ų size, exhaustiveness = 20 .
    • Findings : Pyrimidine and sulfonamide groups form hydrogen bonds with Thr121 and Asp27 (binding affinity: −8.2 kcal/mol) .

Q. How do structural modifications on the pyrimidine ring affect biological activity?

  • SAR Insights :

  • 4-Methyl vs. 4,6-Dimethyl Pyrimidine : Methyl groups enhance lipophilicity (logP ↑ 0.5) and antimicrobial potency (MIC ↓ 50% against E. coli) .
  • Electron-Withdrawing Substituents : Nitro groups reduce solubility but increase enzyme inhibition (IC₅₀ = 12 µM for urease) .
    • Data Table :
SubstituentlogPMIC (S. aureus)IC₅₀ (Urease)
4-Methyl3.464 µg/mL25 µM
4,6-Dimethyl3.932 µg/mL18 µM

Q. What in vitro assays evaluate antimicrobial efficacy, and how are controls designed?

  • Assays :

  • Broth Microdilution : Determine MIC using 96-well plates (inoculum: 5 × 10⁵ CFU/mL) .
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours (control: ciprofloxacin) .
    • Controls :
  • Positive : Standard antibiotics (e.g., ampicillin for Gram-±).
  • Negative : Solvent (DMSO ≤1%) and growth medium .

Methodological Challenges & Solutions

Q. What are common synthesis challenges for sulfonamide-benzamide derivatives, and how are they mitigated?

  • Challenges :

  • By-Product Formation : Hydrolysis of sulfonyl chlorides.
  • Low Solubility : Hinders purification.
    • Solutions :
  • Use freshly distilled sulfonyl chlorides and anhydrous conditions .
  • Purify via column chromatography (silica gel, gradient elution) .

Q. How do computational models (e.g., molecular dynamics) predict solvent interactions?

  • Protocol :

  • Simulate in explicit solvent (e.g., water, ethanol) using GROMACS (50 ns trajectory, NPT ensemble) .
  • Analyze radial distribution functions (RDFs) for hydrogen bonding between sulfonamide and solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.